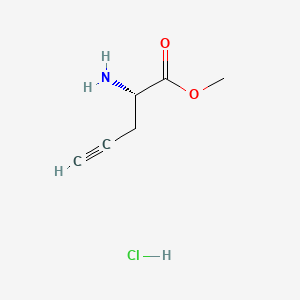

(S)-Methyl 2-aminopent-4-ynoate hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

methyl (2S)-2-aminopent-4-ynoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-3-4-5(7)6(8)9-2;/h1,5H,4,7H2,2H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSKPYFAKGFHRE-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC#C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC#C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718490 | |

| Record name | Methyl (2S)-2-aminopent-4-ynoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166271-28-9 | |

| Record name | Methyl (2S)-2-aminopent-4-ynoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Precursors

The synthesis typically begins with L-methionine methyl ester hydrochloride or related amino acid esters. For example, N-[(benzyloxy)carbonyl]-L-methionine methyl ester serves as a precursor for oxidative transformations. Alternative routes utilize ethyl 2-aminopent-4-ynoate, which undergoes transesterification to yield the methyl ester.

Table 1: Common Starting Materials and Their Roles

Step 1: Amino Group Protection

The amino group is protected using benzyl chloroformate in a biphasic system (H₂O/Et₂O) with potassium carbonate as a base:

Conditions : 0°C to room temperature, 12 hours. Yield : Near-quantitative.

Step 2: Oxidation to Sulfinyl Intermediate

Sodium metaperiodate (NaIO₄) oxidizes the thioether group to a sulfoxide:

Conditions : 0°C to room temperature, overnight. Yield : 85–90%.

Step 3: Propargyl Group Introduction via Sonogashira Coupling

The propargyl group is introduced using aryl iodides, CuI, and Pd(PPh₃)₄:

Conditions : Ambient temperature, inert atmosphere. Yield : 70–80%.

Step 4: Esterification and Hydrochloride Formation

The methyl ester is formed via acid-catalyzed esterification, followed by HCl treatment to precipitate the hydrochloride salt:

Conditions : Reflux in HCl (6N), 2 hours. Yield : >90%.

Industrial Production Techniques

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow microreactors are employed to enhance reaction control and reduce waste. Key features include:

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 100–1000 L |

| Catalyst Loading | 5 mol% Pd | 1–2 mol% Pd (recycled) |

| Yield | 70–80% | 85–90% |

Key Reagents and Catalysts

Table 3: Critical Reagents in Synthesis

| Reagent/Catalyst | Role | Example Use Case | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | Cross-coupling catalyst | Sonogashira reaction | |

| NaIO₄ | Oxidizing agent | Sulfoxide formation | |

| Benzyl chloroformate | Amino group protection | Cbz protection |

Optimization of Reaction Conditions

Temperature and Solvent Effects

Stereochemical Control

Chiral auxiliaries or enantioselective catalysis ensure >99% enantiomeric excess (ee). For instance, using (S)-BINAP ligands in palladium complexes enhances stereoselectivity.

Analytical Characterization Techniques

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Methyl 2-aminopent-4-ynoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with palladium catalysts for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions include:

Oxidation: Carbonyl compounds such as aldehydes and ketones.

Reduction: Alkenes and alkanes.

Substitution: Various substituted amino derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-Methyl 2-aminopent-4-ynoate hydrochloride serves as a key intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

Case Study: Antimalarial Activity

Research has demonstrated that derivatives of this compound exhibit potent antimalarial activity against Plasmodium falciparum. Modifications to the core structure have shown enhanced binding affinity and biological efficacy, making it a candidate for further drug development .

Enzyme Inhibition Studies

The compound has been employed in studying enzyme-substrate interactions, particularly as an inhibitor for cysteine proteases. The presence of the alkyne moiety enhances its ability to participate in Michael addition reactions at the active site of these enzymes .

Case Study: Inhibition Mechanism

Studies indicate that this compound can inhibit specific enzymes through covalent modification, which alters their activity and function within biological pathways .

Peptide Synthesis

Due to its reactive amino group, this compound is utilized in peptide synthesis. It can participate in conjugate addition reactions, forming diastereomeric products essential for developing various peptides used in therapeutic applications .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl (S)-2-amino-4-pentenoate | Similar amino structure | Building block for complex molecules |

| L-Propargylglycine | Contains an ethynyl group | Neurotransmitter precursor |

| 3-Aminopropanoic Acid | Basic amino acid structure | Involved in neurotransmitter synthesis |

This table highlights how variations in structure influence biological activity and application potential.

Wirkmechanismus

The mechanism of action of (S)-Methyl 2-aminopent-4-ynoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. This compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling .

Vergleich Mit ähnlichen Verbindungen

Methyl 4-aminobut-2-ynoate Hydrochloride

- CAS : 1803600-32-9

- Molecular Formula: C₅H₈ClNO₂

- Molecular Weight : 149.58 g/mol

- Key Differences: Shorter Carbon Chain: The but-2-ynoate backbone (4 carbons) vs. pent-4-ynoate (5 carbons) reduces molecular weight by ~14 g/mol . Reactivity: The terminal alkyne in (S)-methyl 2-aminopent-4-ynoate allows for click chemistry applications (e.g., Huisgen cycloaddition), whereas the internal alkyne in methyl 4-aminobut-2-ynoate may limit such reactivity .

(S)-Methyl 2-(((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate Hydrochloride

- CAS: Not explicitly listed (see ).

- Applications: Likely used as an angiotensin II receptor antagonist precursor, contrasting with the simpler alkyne-based applications of (S)-methyl 2-aminopent-4-ynoate .

Ethyl 2-Amino-2-(4-Methanesulfonylphenyl)propanoate Hydrochloride

- CAS : 1391077-87-4

- Molecular Formula: C₁₂H₁₈ClNO₄S

- Key Features: Sulfonyl Group: Introduces strong electron-withdrawing effects, altering solubility and metabolic stability compared to the neutral alkyne in (S)-methyl 2-aminopent-4-ynoate. Ester Group: Ethyl ester vs. methyl ester may influence hydrolysis rates and bioavailability .

Methyl 2-Amino-3-(1H-Indol-4-yl)propanoate Hydrochloride

- CAS : 1464091-39-1

- Structural Highlight : An indole ring replaces the alkyne, enabling π-π stacking interactions critical in kinase inhibitors or serotonin analogs.

- Applications: Potential use in neurological drug development, contrasting with the alkyne’s role in cross-coupling reactions .

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Reactivity: The terminal alkyne in (S)-methyl 2-aminopent-4-ynoate enables modular synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in analogs with internal alkynes or non-alkyne substituents .

- Chirality: The (S)-configuration enhances enantioselectivity in asymmetric catalysis, contrasting with racemic mixtures often observed in simpler esters like methyl 4-aminobut-2-ynoate .

- Biological Activity : Compounds with aromatic or heterocyclic groups (e.g., biphenyl, indole) exhibit higher target affinity in drug discovery, while alkyne-bearing analogs are more suited for bioconjugation .

Biologische Aktivität

(S)-Methyl 2-aminopent-4-ynoate hydrochloride is a compound that has garnered attention in various fields of biological research, particularly due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H10ClNO2

- Molecular Weight : 163.601 g/mol

- CAS Number : 166271-28-9

- IUPAC Name : this compound

This compound exhibits its biological effects primarily through interaction with various biochemical pathways. The compound's structure allows it to participate in significant chemical reactions, including:

- Electrophilic Substitution : Similar compounds have been shown to engage in electrophilic substitution reactions, which can influence multiple cellular targets.

- Matrix Metalloproteinase Inhibition : Compounds like this compound may act as inhibitors of matrix metalloproteinases (MMPs), enzymes implicated in cancer metastasis and tissue remodeling.

Biological Activities

The biological activities associated with this compound include:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through its ability to inhibit MMPs.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting potential applications in treating infections.

Case Studies

- In Vitro Studies on Cancer Cells :

-

Synthesis and Functionalization :

- Research has explored the synthesis of derivatives of this compound, highlighting its versatility in generating compounds with enhanced biological activity. For instance, aryl-substituted derivatives were synthesized using Sonogashira coupling reactions, which may improve selectivity and potency against specific biological targets .

- Potential as a Therapeutic Agent :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.